Antimicrobial Activity: Direct Comparison of Syringetin-3-O-rutinoside and Syringetin-3-O-glucopyranoside Against Clinically Relevant Pathogens
In a direct comparative study of compounds isolated from Atriplex halimus L., syringetin 3-O-β-d-rutinoside demonstrated antimicrobial activity against specific pathogens, while the structurally related syringetin 3-O-β-d-glucopyranoside exhibited a distinct spectrum and wider range of inhibition zone diameters [1]. This demonstrates that the rutinoside moiety confers a specific antimicrobial profile distinct from the glucopyranoside derivative.
| Evidence Dimension | Antimicrobial Activity (Inhibition Zone Diameter) |
|---|---|
| Target Compound Data | 10 mm to 15 mm against S. aureus, S. pyogenes, E. faecalis, and C. albicans |
| Comparator Or Baseline | Syringetin 3-O-β-d-glucopyranoside: 10 mm to 19 mm against Ac. baumanii, S. pyogenes, S. aureus, and E. faecalis |
| Quantified Difference | Glucopyranoside derivative exhibits a broader spectrum (additional activity against Ac. baumanii) and a higher maximum inhibition zone (19 mm vs. 15 mm). |
| Conditions | Disk diffusion assay; concentration range 4.000 µg/ml to 4.500 µg/mL |
Why This Matters
This direct comparative data is essential for researchers selecting a syringetin glycoside for antimicrobial studies, as the rutinoside exhibits a more restricted but distinct pathogen profile compared to the glucopyranoside, impacting assay design and target organism selection.
- [1] El-Asar et al., as cited in Chmiel M, Stompor-Gorący M. The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review. Nutrients. 2022; 14(23):5157. View Source
